Isoxazolidine
Overview
Description
Isoxazolidine is an organic compound with the formula (CH2)3(NH)O. It is the parent of a family of compounds called Isoxazolidines, which are saturated C3NO heterocyclic rings where the nitrogen and oxygen occupy adjacent positions .
Synthesis Analysis
Isoxazolidines can be synthesized through various methods. One method involves a direct, highly efficient KOAc-catalyzed one-pot three-component reaction of readily accessible diazo compounds, nitrosoarenes, and alkenes . Another method involves a DBU/NBS-mediated one-pot three-component cycloaddition reaction of easily accessible malonic acid derivatives, nitrosoarenes, and alkenes . A catalyst-free three-component reaction to synthesize isoxazolidine from easily accessible haloalkyne, nitrosoarene, and maleimide has also been developed .
Molecular Structure Analysis
The molecular formula of Isoxazolidine is C3H7NO, and its molecular weight is 73.0938 . The nitrogen and oxygen in Isoxazolidine occupy adjacent positions .
Chemical Reactions Analysis
Isoxazolidines can be produced by the nitrone-olefin (3+2) cycloaddition reaction . They represent precursors to 1,3-aminoalcohols . A series of isoxazolidine heterocycles was synthesized through the 1,3-dipolar cycloaddition (13DC) reaction of C-phenyl-N-methylnitrone with different substituted alkenes .
Physical And Chemical Properties Analysis
Isoxazolidine is a colorless liquid with a boiling point of 59 °C . Its chemical structure is available as a 2D Mol file or as a computed 3D SD file .
Scientific Research Applications
Use in Stereoselective Synthesis : Isoxazolidine is instrumental in stereoselective synthesis processes. For example, a method for synthesizing methyleneoxy-substituted isoxazolidines involves copper-catalyzed aminooxygenation/cyclization, providing substituted isoxazolidines with excellent yields and diastereoselectivities (Karyakarte, Smith, & Chemler, 2012).
Role in Medicinal Chemistry : Isoxazolidine is a privileged structure in medicinal chemistry. It has been used in the synthesis of nucleosides, carbohydrates, PNA, amino acids, and steroid analogs. Its versatility is highlighted in various syntheses and biological activities, such as in the total synthesis of (±)-Gelsemoxonine (Berthet et al., 2016).
Synthesis of Beta-Amino Acids : Isoxazolidines have been synthesized with high diastereomeric excess for the production of cyclic and acyclic beta-amino acid derivatives, which are valuable in various chemical and biological applications (Hanselmann, Zhou, Ma, & Confalone, 2003).
Antimicrobial Applications : Trihalomethylated isoxazolines and isoxazolidines have shown potential in antimicrobial applications, as evidenced by molecular docking studies showing strong non-covalent binding affinity with several proteins involved in biological processes (Zawadzińska & Gostyński, 2023).
Hypoglycemic Agents : Isoxazolidine-3,5-dione and related compounds have shown insulin-sensitizing activity, indicating their potential use as hypoglycemic agents in medical applications (Shinkai et al., 1998).
Safety And Hazards
Future Directions
Isoxazolidines have unique pharmacological and biomedical properties, making them valuable intermediates in numerous synthetic methods of bioactive chemicals . The new derivatives induce apoptosis and arrest the cell cycle at G2/M and S phases in human metastatic melanoma (A375) and human lung adenocarcinoma (A549) cells . This will provide new conceptual approaches and directions for future research .
properties
IUPAC Name |
1,2-oxazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-2-4-5-3-1/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIISBYKBBMFLEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198445 | |
Record name | Isoxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazolidine | |
CAS RN |
504-72-3 | |
Record name | Isoxazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxazolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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